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Margaroleic acid

Cat. No.: B1237907
CAS No.: 1981-50-6
M. Wt: 268.4 g/mol
InChI Key: QSBYPNXLFMSGKH-HJWRWDBZSA-N
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Description

Biological Significance and Research Context of cis-9-Heptadecenoic Acid

The biological significance of cis-9-heptadecenoic acid is multifaceted. It is a major constituent of ruminant fat and milk, and its levels in milk have been negatively correlated with methane (B114726) production in cows on high-lipid diets. caymanchem.commedchemexpress.com In humans, it is investigated as a potential biomarker for the consumption of dairy fat. researchgate.nettandfonline.com

One of the most well-documented biological roles of this fatty acid is its antifungal activity. nih.govasm.orgnih.gov Produced by the biocontrol agent Pseudozyma flocculosa, cis-9-heptadecenoic acid has been shown to inhibit the growth and spore germination of various fungi. nih.govasm.org This has positioned it as a compound of interest for the development of natural fungicides and for understanding the ecological interactions between microorganisms.

Furthermore, research has pointed to its potential in human health and disease. For instance, it has been identified as a potential indicator of Candida albicans in the human metabolome. scienceopen.com There is also emerging interest in its anti-inflammatory properties and potential applications in treating conditions like psoriasis and allergies. mdpi.comnih.gov

The compound is also gaining attention in the field of biotechnology. The oleaginous yeast Yarrowia lipolytica has been genetically engineered to produce cis-9-heptadecenoic acid, highlighting its potential for industrial-scale production for various applications, including biofuels. mdpi.comnih.gov Its presence in marine actinomycetes also suggests a potential source for novel biotechnological products. mdpi.comresearchgate.net

Current Landscape of Research on cis-9-Heptadecenoic Acid

The current research landscape for cis-9-heptadecenoic acid is dynamic and expanding. Key areas of investigation include:

Antifungal Mechanisms: Researchers are actively exploring the precise molecular mechanisms by which cis-9-heptadecenoic acid exerts its antifungal effects. Studies suggest that it partitions into the fungal membrane, increasing its fluidity and disrupting the function of membrane-bound proteins, ultimately leading to cell death. nih.govmdpi.com The sensitivity of different fungal species appears to be linked to their intrinsic sterol content. nih.govasm.org

Biomarker Validation: The utility of cis-9-heptadecenoic acid as a biomarker for dairy fat intake is a significant area of nutritional and epidemiological research. researchgate.nettandfonline.com Studies are ongoing to validate its reliability and to understand its correlation with various health outcomes.

Biotechnological Production: A major focus of current research is the optimization of cis-9-heptadecenoic acid production in microbial systems like Yarrowia lipolytica. mdpi.comnih.govnih.gov This involves metabolic engineering strategies to enhance yield and productivity, making its commercial production more feasible.

Therapeutic Potential: The potential health benefits of cis-9-heptadecenoic acid are a growing field of study. Its reported anti-inflammatory effects warrant further investigation for potential therapeutic applications in various diseases. mdpi.comnih.gov

Ecological Roles: Research continues to elucidate the role of cis-9-heptadecenoic acid in the chemical ecology of various organisms, such as its function in plant defense and its presence in the complex lipid profiles of marine organisms. cdnsciencepub.comnih.gov

Research Findings on cis-9-Heptadecenoic Acid

The following tables summarize key research findings related to the biological activity and production of cis-9-heptadecenoic acid.

Table 1: Antifungal Activity of cis-9-Heptadecenoic Acid

Fungal SpeciesObserved EffectProposed Mechanism of ActionReference
Various phytopathogenic fungiInhibition of mycelial growth and conidial germinationPartitioning into the fungal membrane, increasing membrane fluidity, and disrupting membrane protein function. nih.govmdpi.com
Cladosporium cucumerinumGrowth inhibitionDisruption of membrane integrity. mdpi.com
Fusarium oxysporumGrowth inhibitionDisruption of membrane integrity. mdpi.com
Fungi with low sterol contentHigher sensitivity to the compoundLow sterol content reduces the membrane's ability to buffer against fluidity changes induced by the fatty acid. nih.govasm.org

Table 2: Production of cis-9-Heptadecenoic Acid in Yarrowia lipolytica

Engineering StrategyProduction OutcomeReference
Genetic engineering and optimization of fermentation conditionsMajor fatty acid produced was cis-9-heptadecenoic acid. mdpi.com
Overexpression of delta-9 stearoyl-CoA desaturase (SCD)Increased lipid titers and overall yield. nih.gov
Fed-batch co-feeding strategyImproved lipid accumulation and odd-chain fatty acid content. nih.gov

Table 3: Chemical and Physical Properties of cis-9-Heptadecenoic Acid

PropertyValueSource
Molecular Formula C₁₇H₃₂O₂ nih.gov
Molecular Weight 268.4 g/mol nih.gov
IUPAC Name (9Z)-heptadec-9-enoic acid nih.gov
Physical Description Solid nih.gov
CAS Number 1981-50-6 nih.gov
XLogP3 6.9 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O2 B1237907 Margaroleic acid CAS No. 1981-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-heptadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9H,2-7,10-16H2,1H3,(H,18,19)/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBYPNXLFMSGKH-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020795
Record name (Z)-9-Heptadecenoic acid
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Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9Z-Heptadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062437
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1981-50-6
Record name Margaroleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1981-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Heptadecenoic acid, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-9-Heptadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9Z-Heptadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062437
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Occurrence and Distribution of Cis 9 Heptadecenoic Acid

Natural Presence in Diverse Biological Systems

The distribution of cis-9-heptadecenoic acid spans various kingdoms of life, indicating a conserved yet specific biological significance.

Microbial Taxa

This fatty acid has been identified in several microbial species, where it can play a role in interactions with other organisms.

Streptomyces : Cis-9-heptadecenoic acid has been reported in bacteria belonging to the genus Streptomyces, known for their production of a wide range of secondary metabolites. nih.govlookchem.com

Candida albicans : While some fatty acids are known to inhibit the growth of the opportunistic pathogenic yeast Candida albicans, the specific role and presence of cis-9-heptadecenoic acid in this species are part of ongoing research into antifungal agents. nih.govacs.orgmdpi.commodares.ac.ir

Pseudozyma flocculosa : This yeast-like fungus is a notable producer of cis-9-heptadecenoic acid, which acts as an antifungal agent against various plant-pathogenic fungi. nih.govasm.orgnih.govebi.ac.ukoup.com The compound is a key component of the biocontrol activity of P. flocculosa. nih.govasm.orgnih.gov

Plant Species

Cis-9-heptadecenoic acid is also a constituent of the lipid profile of several plant species.

Pinus koraiensis : The seed oil of the Korean pine, Pinus koraiensis, contains cis-9-heptadecenoic acid as part of its fatty acid composition. nih.govlookchem.come-ksbbj.or.kr

Thespesia populnea : The seed oil of the Portia tree, Thespesia populnea, contains minor amounts of heptadecenoic acid isomers, including the cis-10 isomer. atamankimya.comatamanchemicals.comwikipedia.org

Olive Oil : Trace amounts of cis-9-heptadecenoic acid are found in some varieties of olive oil. atamankimya.comatamanchemicals.comwikipedia.orgnih.govmdpi.com Its concentration can be influenced by irrigation practices. nih.gov

Durio graveolens : The fruit of this durian species contains heptadecanoic acid, with cis-9-heptadecenoic acid being a related unsaturated form. atamankimya.comatamanchemicals.comatamanchemicals.com

Animal Tissues and Secretions

The presence of this fatty acid is well-documented in various animal products and secretions.

Ruminant Fats and Milk : Cis-9-heptadecenoic acid is a major monounsaturated fatty acid found in the fat and milk of ruminants such as cows, sheep, and goats. atamankimya.comatamanchemicals.comresearchgate.netmedchemexpress.comnih.govlipidmaps.orgbiomol.com The overwhelming isomer present is cis-9, with the cis-10 isomer being virtually absent. researchgate.netnih.gov

Insect and Reptile Secretions : Heptadecanoic acid and its derivatives are found in the glandular secretions of various insects and reptiles, where they can function as semiochemicals for communication, such as in mate identification. atamanchemicals.comwikipedia.org For instance, it has been identified in the precloacal gland secretions of reptiles like the common leopard gecko and the European viper. atamanchemicals.comwikipedia.org

Marine Invertebrates : Some marine invertebrates have been found to contain heptadecenoic acid isomers as part of their fatty acid profile. For example, cis-10-heptadecenoic acid has been identified in certain species. mdpi.com

Microalgal Strains

Certain microalgae are also known to synthesize this fatty acid.

Chlorella-clade : Various strains of microalgae within the Chlorella clade have been shown to produce heptadecenoic acid. upm.edu.myajol.inforesearchgate.net The fatty acid profile, including the presence of heptadecenoic acid isomers, can be influenced by cultivation conditions such as carbon dioxide concentration. ajol.inforesearchgate.net

Positional and Geometrical Isomerism in Biological Matrices

Heptadecenoic acid exists as various positional and geometrical isomers in nature, although the cis-9 isomer is often the most prevalent in many biological systems.

In ruminant fats and milk, gas chromatography analysis has definitively identified cis-9-heptadecenoic acid as the predominant isomer, while the cis-10 and cis-8 isomers are present in much smaller quantities or are virtually absent. researchgate.netnih.gov

In the seed oil of the Portia tree (Thespesia populnea), minor amounts of cis-10-heptadecenoic acid have been detected. atamankimya.comatamanchemicals.comwikipedia.org

The study of fatty acid profiles in various organisms, such as the microalga Chlorella vulgaris, has also revealed the presence of different heptadecenoic acid isomers, including cis-10-heptadecenoic acid . ajol.inforesearchgate.net The specific isomers present and their relative abundances can vary depending on the species and environmental factors.

The tables below provide a summary of the occurrence of cis-9-heptadecenoic acid and its isomers in different biological systems.

Biosynthesis and Metabolic Pathways of Cis 9 Heptadecenoic Acid

Endogenous Biosynthesis Mechanisms in Organisms

The natural production of cis-9-heptadecenoic acid and other odd-chain fatty acids (OCFAs) hinges on the availability of a unique starting molecule and the subsequent action of specific enzymes.

Unlike the synthesis of even-chain fatty acids, which primarily utilizes acetyl-CoA as a primer, the biosynthesis of odd-chain fatty acids like heptadecanoic acid (the saturated precursor to cis-9-heptadecenoic acid) begins with propionyl-CoA. acs.orgresearchgate.net Propionyl-CoA, a three-carbon molecule, is incorporated by fatty acid synthase (FAS), initiating the elongation process that ultimately results in the formation of a 17-carbon fatty acid chain. acs.org The availability of propionyl-CoA is a critical determinant for the synthesis of OCFAs. acs.orgnih.govacs.org This precursor can be generated through various metabolic routes, including the degradation of certain amino acids (isoleucine or valine), the 2-oxobutyrate pathway, and the methylmalonyl-CoA pathway. researchgate.net In many microbial systems, the direct supplementation of propionate (B1217596) into the growth medium is a common strategy to boost the intracellular pool of propionyl-CoA and, consequently, the production of OCFAs. acs.orgmdpi.comfrontiersin.org

Once the 17-carbon saturated fatty acid, heptadecanoic acid (C17:0), is synthesized, the introduction of a double bond at the ninth carbon position is required to form cis-9-heptadecenoic acid (C17:1). This crucial desaturation step is catalyzed by a class of enzymes known as Δ9 fatty acid desaturases. mdpi.comresearchgate.net In the oleaginous yeast Yarrowia lipolytica, a model organism for lipid production, the endogenous Δ9 desaturase, encoded by the YlOLE1 gene, is responsible for this conversion. mdpi.comresearchgate.net Overexpression of the YlOLE1 gene has been shown to be a successful strategy to enhance the proportion of cis-9-heptadecenoic acid within the total fatty acid profile of the yeast. mdpi.com This indicates that the activity of Δ9 desaturase is a key factor in determining the final yield of this specific monounsaturated odd-chain fatty acid.

The biosynthesis of odd-chain fatty acids is a tightly regulated process. The balance between the precursors for even- and odd-chain fatty acid synthesis, namely acetyl-CoA and propionyl-CoA, is crucial. Furthermore, pathways that compete for the propionyl-CoA pool can significantly impact the final yield of OCFAs. For instance, the methylmalonyl-CoA mutase (MCM) is a key enzyme that directs propionyl-CoA towards the tricarboxylic acid (TCA) cycle, thereby reducing its availability for fatty acid synthesis. acs.orgnih.gov Inactivation or inhibition of MCM has been identified as a strategy to block this consumption pathway and channel more propionyl-CoA towards OCFA production. acs.orgnih.gov Additionally, factors such as diet can influence the metabolism of OCFAs in mammals. Studies in mice have shown that a low-protein diet can lead to a depletion of serum C17:0, suggesting a link between protein intake and OCFA levels. biorxiv.orgbiorxiv.org

Involvement of Δ9 Fatty Acid Desaturase Enzymes (e.g., YlOLE1)

Microbial Production and Biotechnological Approaches

The unique properties of cis-9-heptadecenoic acid have spurred the development of biotechnological methods for its large-scale production, with a particular focus on genetically engineered microorganisms.

Engineered Oleaginous Yeast Systems (e.g., Yarrowia lipolytica)

Yarrowia lipolytica, a non-conventional oleaginous yeast, has emerged as a promising chassis for the production of OCFAs, including cis-9-heptadecenoic acid. frontiersin.orgmdpi.com This yeast is naturally capable of accumulating high levels of lipids and possesses a well-characterized genome, making it amenable to genetic engineering. frontiersin.orgmdpi.com Researchers have successfully cultivated engineered strains of Y. lipolytica to produce lipids enriched in OCFAs, with cis-9-heptadecenoic acid often being the major component. mdpi.comnih.gov The ability of Y. lipolytica to utilize a variety of carbon sources, including waste streams, further enhances its potential for cost-effective, industrial-scale production. frontiersin.org

Genetic Modification Strategies for Enhanced cis-9-Heptadecenoic Acid Yield

A variety of genetic modification strategies have been employed to boost the production of cis-9-heptadecenoic acid in Yarrowia lipolytica. mdpi.com A key approach involves disrupting competing metabolic pathways to increase the availability of the propionyl-CoA precursor. Deletion of the PHD1 gene, which encodes 2-methylcitrate dehydratase in the methyl citrate (B86180) cycle, has been shown to prevent the degradation of propionyl-CoA and significantly increase OCFA production. mdpi.comnih.gov

Table 1: Genetic Modification Strategies in Yarrowia lipolytica for Enhanced cis-9-Heptadecenoic Acid Production

Genetic Target Strategy Rationale Outcome
PHD1 Gene Deletion Prevents degradation of propionyl-CoA in the competing methyl citrate cycle. mdpi.comnih.gov Increased availability of propionyl-CoA for OCFA synthesis, leading to higher yields. nih.gov
YlOLE1 Gene Overexpression Increases the conversion of heptadecanoic acid (C17:0) to cis-9-heptadecenoic acid (C17:1). mdpi.com Higher proportion of cis-9-heptadecenoic acid in the total lipid profile. mdpi.com
YlDGA2 Gene Overexpression Enhances the incorporation of fatty acids into triglycerides for storage. mdpi.comnih.gov Increased overall lipid accumulation, including OCFAs. mdpi.com
ACC1 Gene Overexpression Increases the supply of malonyl-CoA, a key building block for fatty acid elongation. nih.gov Boosted total lipid content. nih.gov

Optimization of Fermentation Parameters for Industrial Production

The industrial production of cis-9-Heptadecenoic acid has been a subject of optimization studies, primarily utilizing genetically engineered microorganisms. The oleaginous yeast Yarrowia lipolytica has emerged as a promising candidate for this purpose. mdpi.commdpi.comresearchgate.net Research has focused on enhancing the yield of odd-chain fatty acids (OCFAs), with cis-9-Heptadecenoic acid being a major product. mdpi.comresearchgate.net

A key strategy involves the use of precursor molecules in the fermentation medium. Propionate, for instance, serves as a primer for the synthesis of odd-chain fatty acids in Y. lipolytica. nih.gov The metabolic pathway is initiated with propionyl-CoA, which is then elongated, leading to the formation of C15, C17, and C19 fatty acids. nih.govnih.gov

To improve production, a design of experiment strategy, specifically a central composite design, was employed to identify the optimal concentrations of various substrates. mdpi.com The study found that a specific combination of sucrose, glycerol (B35011), sodium acetate (B1210297), sodium propionate, and yeast extract maximized both cell density and the content of cis-9-Heptadecenoic acid in the resulting lipids. mdpi.comresearchgate.net Under these optimized conditions in a 5-liter bioreactor, significant quantities of lipids and cis-9-Heptadecenoic acid were produced after 96 hours of fermentation. mdpi.com

Further process enhancements, such as fed-batch fermentation or extending the fermentation time, have been suggested to potentially increase the accumulation of lipids and, consequently, cis-9-Heptadecenoic acid. mdpi.com The use of low-cost substrates like sugar beet molasses and crude glycerol is also being explored to make the fermentation process more economically viable. mdpi.com

Below is an interactive data table summarizing the optimized fermentation parameters for cis-9-Heptadecenoic acid production by a genetically engineered Yarrowia lipolytica strain.

ParameterOptimal ConcentrationUnit
Sucrose52.4g/L
Glycerol26.9g/L
Sodium Acetate10.4g/L
Sodium Propionate5g/L
Yeast Extract4g/L

Data derived from a study optimizing cis-9-Heptadecenoic acid production in a 5 L scale bioreactor. mdpi.com

Enzymatic Transformations and Interconversions of Heptadecenoic Acids

Desaturation and Elongation Processes

The biosynthesis of cis-9-Heptadecenoic acid involves both elongation and desaturation enzymatic reactions. In some microorganisms, n-tridecanoic acid (13:0) can be elongated and then desaturated by Δ9 and Δ12 desaturases to produce cis-9-heptadecenoic acid and subsequently cis-9,cis-12-heptadecadienoic acid. dss.go.th

The enzymes responsible for these transformations exhibit a degree of substrate specificity. For instance, Δ9 fatty acyl desaturases introduce a cis-double bond between the 9th and 10th carbon atoms of a saturated fatty acyl chain. nih.gov The structure of these enzymes, particularly a "gatekeeping" amino acid residue at the end of the substrate-binding pocket, plays a crucial role in determining the chain length of the fatty acid that can be accommodated and desaturated. nih.gov

Elongation of fatty acids, including the precursors to cis-9-Heptadecenoic acid, primarily occurs in the endoplasmic reticulum and is carried out by a series of membrane-bound enzymes. wikipedia.org These elongation systems add two-carbon units to the growing acyl chain. mdpi.com In some cases, medium-chain fatty acids can be elongated to form longer-chain fatty acids, including heptadecenoic acid (C17:1n9). nih.gov

Cis-Trans Isomerization within Fatty Acid Chains

The conversion between cis and trans isomers of unsaturated fatty acids is a notable enzymatic process, particularly in certain bacteria like Pseudomonas and Vibrio species, as a response to environmental stress. oup.comoup.comnih.gov This isomerization is catalyzed by a cis-trans isomerase (Cti), a periplasmic enzyme that does not require ATP or other cofactors. oup.comnih.govresearchgate.net

The mechanism of this isomerization involves the direct conversion of the cis double bond to a trans configuration without shifting its position along the fatty acid chain. oup.comnih.govresearchgate.net Evidence suggests that the enzyme, which contains a heme-binding site characteristic of cytochrome c-type proteins, facilitates this change. oup.comnih.gov The proposed mechanism involves the electrophilic iron (Fe³⁺) in the heme group removing an electron from the cis double bond, leading to a temporary change from an sp² to an sp³ hybridized state, allowing for rotation around the carbon-carbon bond before the double bond is reformed in the trans configuration. nih.gov This process is a rapid adaptive mechanism for bacteria to adjust membrane fluidity in response to stressors like toxic organic compounds. nih.govresearchgate.net While this process is well-documented for fatty acids like oleic acid, the principles of enzymatic cis-trans isomerization are broadly applicable to other unsaturated fatty acids.

Integration into Complex Lipids (e.g., Triglycerides, Phospholipids)

Once synthesized, cis-9-Heptadecenoic acid, like other fatty acids, is incorporated into more complex lipid structures such as triglycerides (also known as triacylglycerols) and phospholipids (B1166683). This process is crucial for energy storage and the formation of cellular membranes. slideshare.netbiologynotesonline.com

The primary pathway for triglyceride synthesis is the sn-glycerol-3-phosphate or Kennedy pathway. libretexts.org This process begins with the acylation of sn-glycerol-3-phosphate at the sn-1 position by a glycerol-3-phosphate acyltransferase (GPAT), followed by a second acylation at the sn-2 position by an acylglycerophosphate acyltransferase (AGPAT) to form phosphatidic acid. libretexts.org Phosphatidic acid is a key intermediate for both triglyceride and phospholipid synthesis. libretexts.org

For triglyceride synthesis, the phosphate (B84403) group of phosphatidic acid is removed to yield diacylglycerol, which is then acylated a final time by a diacylglycerol acyltransferase (DGAT) to form a triglyceride. libretexts.org The specificity of the acyltransferase enzymes determines which fatty acids are incorporated into the triglyceride molecule. uba.ar Studies have shown that odd-chain fatty acids, including heptadecenoic acid, can be incorporated into triglycerides in various organisms. uba.ar

Phospholipids, the main components of cell membranes, are also synthesized from the phosphatidic acid intermediate. biologynotesonline.com The incorporation of unsaturated fatty acids like cis-9-Heptadecenoic acid into phospholipids influences the fluidity and function of these membranes. biologynotesonline.comnih.gov The bent shape of cis-unsaturated fatty acids prevents tight packing, thereby increasing membrane fluidity. biologynotesonline.com

Biological Functions and Mechanistic Studies of Cis 9 Heptadecenoic Acid

Role in Microbial Physiology and Interactions

Cis-9-Heptadecenoic acid, notably produced by the yeast-like fungus Pseudozyma flocculosa, demonstrates significant interactions with various microbial species, particularly fungi. nih.govoup.com Its functions range from direct antifungal activity to applications in biological pest control.

Antifungal Activity and Mechanisms of Action

Cis-9-Heptadecenoic acid exhibits broad-spectrum antifungal properties, inhibiting the growth and spore germination of various fungi to different extents. nih.gov Research indicates that its primary mechanism of action involves the disruption of fungal cell membranes. The proposed molecular events begin with the partitioning of the fatty acid into the fungal membrane. nih.govmdpi.com This integration leads to an increase in membrane fluidity and disorder. nih.gov The degree of this disruption is dependent on the intrinsic sterol content of the fungus, which acts as a buffer against changes in membrane fluidity. nih.govnih.gov Consequently, the increased membrane disorder can cause conformational changes in essential membrane proteins, leading to increased permeability, leakage of intracellular contents, and eventual cytoplasmic disintegration. nih.govnih.govmdpi.com

Studies have shown that cis-9-heptadecenoic acid does not appear to interact directly with membrane sterols, nor is it metabolized by the fungi it affects. nih.govnih.gov Its action is considered a structural disruption of the membrane. This mechanism has been observed in its effect against several phytopathogenic fungi. mdpi.com

Membrane Permeability and Sterol Content Modulation in Fungi

The sensitivity of different fungal species to cis-9-heptadecenoic acid is strongly correlated with their cellular lipid composition, specifically their intrinsic sterol content. nih.govasm.org Fungi with a lower sterol content are more susceptible to the fluidizing effect of the fatty acid, resulting in higher membrane permeability. nih.gov For instance, the high sensitivity of the plant pathogen Pythium aphanidermatum to cis-9-heptadecenoic acid is linked to its low sterol levels, which enhances the disruptive effect of the fatty acid on the membrane bilayer. scielo.br

The process involves the fatty acid inserting itself into the lipid bilayer, which increases membrane fluidity. nih.govmdpi.com In fungi with insufficient sterol to buffer this change, the membrane's structural integrity is compromised. nih.gov This leads to a loss of the membrane's barrier function, causing leakage of cytoplasmic materials and ultimately cell death. nih.govtandfonline.com Research confirms that cis-9-heptadecenoic acid does not directly bind to or alter the sterols themselves but rather exploits the low sterol environment to exert its effect. nih.govnih.gov

Application as a Biocontrol Agent against Plant Pathogens

The antifungal properties of cis-9-heptadecenoic acid make it a key component in the biocontrol activity of Pseudozyma flocculosa against powdery mildew fungi. nih.govoup.com P. flocculosa is a natural inhabitant of leaf surfaces and defends its niche by producing extracellular antifungal fatty acids, including cis-9-heptadecenoic acid. oup.comoup.com These fatty acids cause a rapid collapse and cytoplasmic disintegration of powdery mildew conidial chains. nih.govoup.com

The effectiveness of P. flocculosa as a biocontrol agent is directly linked to the sensitivity of the target pathogens, such as Sphaerotheca fuliginea (cucumber powdery mildew), to these fatty acids. nih.gov The low sterol content in these pathogens makes them particularly vulnerable to the membrane-disrupting action of cis-9-heptadecenoic acid. nih.gov This understanding is crucial for the development and application of P. flocculosa in controlling plant diseases in agricultural settings. nih.govmdpi.com

Interactive Data Table: Antifungal Activity of cis-9-Heptadecenoic Acid (0.15 mg/ml)

Fungal SpeciesMycelial Growth Inhibition (%)Conidial Germination Inhibition (%)
Pythium infestansHighNot Tested
Pythium aphanidermatumHighNot Tested
Botrytis cinereaModerateHigh
Cladosporium cucumerinumModerateHigh
Idriella bolleyiLowMinimal
Phomopsis rugulosaMinimalMinimal
Sphaerotheca fuligineaNot TestedNearly Complete

Source: Adapted from Avis & Bélanger, 2001. nih.gov

Cellular and Molecular Lipid Metabolism in Eukaryotic Models

In eukaryotic cells, odd-chain fatty acids like cis-9-heptadecenoic acid can be incorporated into cellular lipids and influence important signaling pathways.

Incorporation into Cellular Lipid Pools and Membrane Structures

Research on various cell lines has demonstrated that externally supplied fatty acids can be incorporated into cellular lipid pools. For example, studies on a related fatty acid, 2-hydroxyoleic acid, show its incorporation into different lipid classes, including phospholipids (B1166683) like sphingomyelin, and a subsequent remodeling of the cell's fatty acid profile. tdx.cat Similarly, studies with heptadecanoic acid (C17:0) in non-small-cell lung cancer (NSCLC) cells led to an accumulation of 10-cis-heptadecenoic acid within the cells, indicating that cells can metabolize and store these odd-chain fatty acids. nih.gov This incorporation can alter the biophysical properties of cell membranes, such as their fluidity and the organization of lipid domains. tdx.cat The oleaginous yeast Yarrowia lipolytica has been genetically engineered to produce significant amounts of cis-9-heptadecenoic acid, demonstrating its synthesis and accumulation within a eukaryotic system. mdpi.com

Modulation of Cellular Signaling Pathways (e.g., MAPK, PI3K/Akt) in Cell Lines

Fatty acids can act as signaling molecules, modulating key cellular pathways. Studies on heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, have shown it can suppress the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in non-small-cell lung cancer (NSCLC) cells, including those resistant to treatment. nih.govresearchgate.net This suppression inhibits cell proliferation and promotes apoptosis. nih.gov While direct studies on cis-9-heptadecenoic acid are less common, a red algae extract containing cis-10-heptadecenoic acid was shown to modulate the MAPK/NF-κB pathway. nih.govacs.org Given the structural similarity, it is plausible that cis-9-heptadecenoic acid could have similar effects. The inhibition of the PI3K/Akt pathway by related fatty acids suggests a potential mechanism by which cis-9-heptadecenoic acid could influence cell fate and function in eukaryotic models. nih.govresearchgate.net

Influence on Mitochondrial Function and Lipid Production

cis-9-Heptadecenoic acid exhibits notable influence on the metabolic processes of various organisms, particularly concerning mitochondrial function and lipid biosynthesis. As an antifungal agent produced by the biocontrol yeast Pseudozyma flocculosa, this fatty acid's primary mode of action involves the disruption of plasma membrane integrity in susceptible fungi. nih.govnih.gov This disruption leads to a cascade of events that indirectly impacts mitochondrial function. By partitioning into the fungal membrane, cis-9-heptadecenoic acid induces disorder in the lipid bilayer, which can alter the function of membrane-bound proteins, leading to increased permeability, collapse of membrane potential, and eventual cytoplasmic disintegration. nih.govresearchgate.net

The sensitivity of a fungus to cis-9-heptadecenoic acid is linked to the intrinsic sterol content of its membranes. Fungi with lower sterol content are more susceptible, as sterols can buffer the membrane against the disordering effects of the fatty acid. nih.govnih.gov This mechanism suggests that the impact on mitochondria is a secondary effect resulting from widespread membrane damage rather than a direct interaction with the organelle itself.

In the realm of lipid production, cis-9-heptadecenoic acid is a significant product of engineered metabolic pathways in oleaginous yeasts like Yarrowia lipolytica. This yeast is capable of accumulating high levels of lipids and has been genetically modified to enhance the production of odd-chain fatty acids (OCFAs). In such engineered strains, cis-9-heptadecenoic acid can become the most abundant fatty acid produced, demonstrating its central role in the lipid output of these microorganisms. mdpi.com

Comparative Metabolic Studies with Other Fatty Acids

The metabolism of odd-chain fatty acids, such as heptadecanoic acid, differs fundamentally from that of the more common even-chain fatty acids. While the β-oxidation of even-chain fatty acids ultimately yields acetyl-CoA, the final product of odd-chain fatty acid β-oxidation is propionyl-CoA. nih.govsnmjournals.org This propionyl-CoA can be converted to succinyl-CoA, which is an anaplerotic intermediate that can replenish the citric acid cycle (CAC), thereby supporting mitochondrial energy metabolism. nih.govnih.gov

Studies comparing the metabolism of odd- and even-chain fatty acids have revealed differences in their processing and utilization. For instance, research in mice has suggested that odd-chain saturated fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are less preferred for β-oxidation compared to their even-chain counterparts. nih.gov A study comparing the myocardial uptake of radiolabeled 17-carbon heptadecanoic acid (17-¹¹C-HDA) with 16-carbon palmitate (1-¹¹C-palmitate) in dogs found that while the washout kinetics were similar, the initial extraction of heptadecanoic acid by the heart muscle was higher. snmjournals.org The study also noted that the conversion to CO₂ was significantly greater for palmitate, further indicating different metabolic fates. snmjournals.org

In engineered strains of Yarrowia lipolytica, the production of cis-9-heptadecenoic acid comes at the expense of even-chain fatty acids. Genetic modifications that boost the precursor pool for OCFAs can drastically alter the fatty acid profile, with cis-9-heptadecenoic acid (C17:1) content rising significantly while the typically dominant oleic acid (C18:1) is reduced. mdpi.com

Table 1: Comparison of Odd-Chain vs. Even-Chain Fatty Acid Metabolism

Feature Odd-Chain Fatty Acids (e.g., Heptadecanoic Acid) Even-Chain Fatty Acids (e.g., Palmitic Acid)
β-Oxidation End Product Propionyl-CoA Acetyl-CoA
Citric Acid Cycle Entry Enters as Succinyl-CoA (anaplerotic) Enters as Acetyl-CoA
Metabolic Preference Less preferred for β-oxidation in some studies nih.gov Generally preferred for β-oxidation

| Myocardial Uptake | Higher initial extraction observed in a canine study snmjournals.org | Lower initial extraction compared to heptadecanoic acid snmjournals.org |

Ecological Roles as a Semiochemical

Semiochemicals are chemicals that convey signals between organisms, and cis-9-heptadecenoic acid plays distinct roles in this context, primarily as an allomone.

Pheromonic Properties in Invertebrates and Vertebrates

Direct evidence identifying cis-9-heptadecenoic acid as a pheromone is limited. Pheromones are semiochemicals that mediate interactions between individuals of the same species. While fatty acids are known to function as pheromones in many vertebrate and invertebrate species, the specific role of cis-9-heptadecenoic acid is not definitively established. researchgate.net

However, related isomers have been implicated in chemical communication. In the Formosan subterranean termite, (Z)-10-heptadecenoic acid, an isomer of cis-9-heptadecenoic acid, has been identified as a component of the worker aggregation pheromone, which induces sustained gathering of nestmates. researchgate.net Furthermore, studies on bovine urine have detected increased concentrations of other heptadecenoic acid isomers, specifically cis-5- and cis-7-heptadecenoic acid, during the estrus phase, suggesting a potential role in reproductive signaling. journalijar.com These findings indicate that odd-chain fatty acids like heptadecenoic acid have the potential to act as species-specific chemical signals, although the precise function of the cis-9 isomer remains an area for further research.

Allomonic Properties and Inter-species Communication

The role of cis-9-heptadecenoic acid as an allomone—a chemical that benefits the producer by affecting the behavior of a receiving species—is well-documented. The yeast-like fungus Pseudozyma flocculosa produces cis-9-heptadecenoic acid as a potent antifungal agent, giving it a competitive advantage against other fungi, such as powdery mildews. nih.govtandfonline.com

The mechanism of this allomonic interaction is the disruption of the target fungus's cell membrane. nih.govasm.org Cis-9-heptadecenoic acid partitions into the lipid bilayer, increasing membrane fluidity and causing disorder. nih.govresearchgate.net This leads to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death. nih.gov The effectiveness of this fatty acid is greater against fungi with low membrane sterol content, demonstrating a specific biochemical interaction that underlies this form of inter-species communication. nih.gov This antagonistic activity makes cis-9-heptadecenoic acid a key factor in the biocontrol capabilities of P. flocculosa. tandfonline.com

Impact on Mammalian (Non-Human) Physiology

Correlation with Methane (B114726) Production in Ruminants

In ruminant mammals such as cattle, cis-9-heptadecenoic acid, a major constituent of milk and fat, has been identified as a biomarker negatively correlated with enteric methane production. medchemexpress.comcaymanchem.comlipidmaps.org Methane is a significant byproduct of microbial fermentation in the rumen and a potent greenhouse gas.

Multiple studies have established that the concentration of cis-9-heptadecenoic acid in cow's milk is inversely related to the amount of methane the animal produces, particularly when fed high-lipid diets. medchemexpress.comcaymanchem.com This relationship suggests that the metabolic pathways leading to the synthesis of this fatty acid may compete with or inhibit the pathways of methanogenesis in the rumen. For example, the biohydrogenation of unsaturated fatty acids by rumen microbes utilizes hydrogen that would otherwise be used by methanogens to produce methane. This makes the fatty acid profile of milk, including the level of cis-9-heptadecenoic acid, a potential tool for predicting methane emissions from dairy cattle. lipidmaps.org

Table 2: Correlation of cis-9-Heptadecenoic Acid and Methane in Ruminants

Factor Observation Implication
Milk Fat Content Levels of cis-9-heptadecenoic acid are negatively correlated with methane output. medchemexpress.comcaymanchem.com Higher levels of this fatty acid in milk suggest lower methane emissions.
Diet The correlation is particularly noted in cows fed high-lipid diets. medchemexpress.com Dietary lipids influence both the fatty acid profile and rumen methanogenesis.

| Biomarker Potential | Milk fatty acid profiles are explored as predictors of methane emissions. lipidmaps.org | cis-9-Heptadecenoic acid serves as a potential non-invasive indicator of a cow's methane production. |

Influence on Gene Expression in Animal Models

Currently, there is a lack of direct scientific studies focusing exclusively on the influence of cis-9-Heptadecenoic acid on gene expression in animal models. Research has not yet provided specific data tables or detailed findings on which genes are directly regulated by this fatty acid in vivo.

Advanced Analytical Methodologies for Cis 9 Heptadecenoic Acid Research

Sample Preparation and Derivatization for Lipidomics

A critical first step in the analysis of cis-9-heptadecenoic acid is the effective extraction of lipids from the biological matrix and their subsequent chemical modification to make them suitable for analysis.

The analysis of fatty acids like cis-9-heptadecenoic acid from biological materials requires their initial extraction from the sample matrix. jfda-online.com The choice of extraction method is crucial as it influences the yield and purity of the extracted lipids. Two of the most established and widely used methods are the Folch and Bligh & Dyer procedures. jfda-online.commdpi.comnih.gov

The Folch method is often preferred for solid tissues and involves homogenizing the sample in a chloroform-methanol mixture (2:1, v/v). mdpi.comuvigo.esnih.gov This is followed by a washing step with a salt solution to remove non-lipid contaminants. nih.gov The high solvent-to-sample ratio (typically 20:1) ensures efficient extraction. mdpi.comvliz.be

The Bligh and Dyer method is particularly advantageous for samples with high water content, such as biological fluids or fish muscle. jfda-online.commdpi.comuvigo.escnr.it It uses a specific ratio of chloroform (B151607), methanol (B129727), and water to create a single-phase system for lipid extraction. nih.govvliz.be Subsequent addition of water and chloroform induces phase separation, with lipids partitioning into the lower chloroform layer. nih.govcnr.it

Modifications to these classical methods have been developed to improve efficiency or use less toxic solvents. For instance, replacing chloroform with dichloromethane (B109758) or using mixtures like n-hexane/isopropanol or methyl tert-butyl ether (MTBE)/methanol are common alternatives. mdpi.comnih.govnih.gov The sample to solvent ratio is a critical parameter, with a 1:20 (v/v) ratio often recommended for maximizing lipid yield in untargeted lipidomics. mdpi.com

Comparison of Lipid Extraction Methods
MethodTypical Solvent SystemSample Type SuitabilityKey Characteristics
FolchChloroform:Methanol (2:1)Solid tissues mdpi.comHigh solvent-to-sample ratio (20:1) mdpi.comvliz.be
Bligh & DyerChloroform:Methanol:WaterHigh water content samples (e.g., fish muscle, biological fluids) mdpi.comuvigo.escnr.itLower solvent-to-sample ratio compared to Folch vliz.be
MTBE ExtractionMethyl tert-butyl ether:MethanolAlternative to chloroform-based methodsLipid-containing organic phase is the upper layer, simplifying collection nih.gov

Due to their polarity, fatty acids are often difficult to analyze directly by gas chromatography. Therefore, they are typically converted into less polar fatty acid methyl esters (FAMEs) through a process called esterification or transesterification. cnr.itnih.gov This derivatization step is crucial for achieving good chromatographic separation and stable, quantifiable peaks.

The most common methods for preparing FAMEs involve either acid-catalyzed or base-catalyzed reactions. cnr.itnih.gov

Acid-catalyzed esterification: This is a versatile method that can be used for all types of lipids, including free fatty acids and esterified lipids like triglycerides. cnr.it A common reagent is boron trifluoride (BF₃) in methanol, which effectively catalyzes the methylation of fatty acids. nih.govasm.org Another approach uses methanolic HCl. mdpi.com These reactions typically require heating to proceed to completion. nih.govmdpi.com

Base-catalyzed transesterification: This method is much faster and can be performed at room temperature, which reduces the risk of degradation of polyunsaturated fatty acids. cnr.itnih.gov Reagents like sodium methoxide (B1231860) or potassium hydroxide (B78521) (KOH) in methanol are commonly used. cnr.itnih.gov However, base-catalyzed methods are primarily effective for transesterifying lipids like triglycerides and are not suitable for free fatty acids. jfda-online.com

Microwave-assisted derivatization has emerged as a rapid alternative to conventional heating methods, reducing the reaction time for FAME preparation from hours to minutes. nih.gov

Common Esterification Methods for Fatty Acid Analysis
MethodCatalyst/ReagentReaction ConditionsApplicability
Acid-Catalyzed (BF₃-Methanol)Boron trifluoride in MethanolHeating required (e.g., 60°C for 5-10 min) All lipid types, including free fatty acids cnr.it
Acid-Catalyzed (Methanolic HCl)Hydrochloric acid in MethanolHeating required (e.g., 80°C for 2 hours) mdpi.comAll lipid types cnr.it
Base-Catalyzed (Sodium Methoxide)Sodium methoxide in MethanolRoom temperature, rapid reaction cnr.itEsterified lipids (e.g., triglycerides) jfda-online.com
Microwave-AssistedVarious catalystsMicrowave heating (e.g., 5 minutes) nih.govCan be applied to various biological samples nih.gov

Lipid Extraction from Complex Biological Matrices

Chromatographic Separation Techniques

Following extraction and derivatization, chromatographic techniques are employed to separate the complex mixture of FAMEs, allowing for the isolation and quantification of cis-9-heptadecenoic acid methyl ester.

Gas chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is the gold standard for the analysis of FAMEs. jfda-online.comcnr.itnih.gov The separation is typically performed on a highly polar capillary column, such as those coated with cyanopropyl polysiloxane (e.g., SP-2560 or ZB-FAME). phenomenex.com This high polarity is essential for separating FAME isomers, including the cis and trans configurations. phenomenex.com

In a typical GC analysis of FAMEs, including the methyl ester of cis-9-heptadecenoic acid, the oven temperature is programmed to ramp up, allowing for the separation of fatty acids based on their chain length and degree of unsaturation. mdpi.comresearchgate.net For example, a GC oven program might start at 150°C and increase to 220°C or 250°C. mdpi.comresearchgate.net The use of long capillary columns (e.g., 60 m or 100 m) enhances the resolution of complex mixtures. mdpi.comresearchgate.net GC-MS provides definitive identification of compounds by their mass spectra, which is particularly useful for confirming the identity of less common fatty acids like cis-9-heptadecenoic acid. nih.govresearchgate.netijastnet.comresearchgate.netocl-journal.org

For exceptionally complex biological samples, such as milk fat or human cerumen, one-dimensional GC may not provide sufficient resolution to separate all fatty acid isomers. researchgate.netresearchgate.netcsic.es Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power by using two columns with different stationary phase selectivities connected in series via a modulator. csic.esgulfbioanalytical.comchula.ac.thnih.govnist.gov

The modulator traps small fractions of the effluent from the first column (¹D) and re-injects them onto the second, shorter column (²D) for a rapid, secondary separation. chula.ac.thnih.govgcms.cz This results in a structured two-dimensional chromatogram (a contour plot) where compounds are organized based on their chemical properties, such as carbon number and degree of unsaturation. researchgate.netchula.ac.thgcms.cz This ordered structure greatly facilitates the identification of compounds, including minor constituents, in complex matrices. researchgate.netresearchgate.net GC×GC has been successfully applied to the detailed analysis of FAMEs in various biological and food samples, providing superior separation of isomers compared to conventional GC. researchgate.netcsic.esgulfbioanalytical.comresearchgate.net

While GC is the predominant technique for fatty acid analysis, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer valuable alternatives, especially for certain applications. researchgate.netaocs.org A key advantage of LC is that it operates at ambient temperature, which is beneficial for analyzing heat-sensitive fatty acids without the risk of degradation. aocs.org

In reversed-phase HPLC (RP-HPLC) , fatty acids are separated based on their hydrophobicity. aocs.org Separation is typically achieved on a C18 column, where longer chain fatty acids and those with fewer double bonds are retained longer. aocs.orgjascoinc.com For detection, fatty acids are often derivatized to contain a UV-absorbing or fluorescent tag, as they lack a strong native chromophore. researchgate.netaocs.org

UHPLC , which utilizes columns with smaller particle sizes (sub-2 µm) and operates at much higher pressures than conventional HPLC, offers significantly improved resolution, speed, and efficiency. creative-proteomics.com This allows for the rapid separation of complex lipid mixtures. jascoinc.comcreative-proteomics.comchromatographyonline.com When coupled with mass spectrometry (LC-MS), UHPLC is a powerful tool for lipidomics, enabling the comprehensive profiling of hundreds of lipid species, including free fatty acids and their various esterified forms, in a single analysis. nih.govchromatographyonline.comnih.gov


Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Resolution

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry has become an indispensable tool in lipidomics, offering high sensitivity and specificity for the analysis of fatty acids like cis-9-Heptadecenoic acid. Various hyphenated MS techniques provide detailed structural information and enable accurate measurement of its abundance.

GC-MS and GC×GC-MS for Comprehensive Lipid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, which are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. labrulez.comcnr.it This method allows for the separation and identification of individual fatty acids based on their retention times and mass spectra. acs.org In the context of cis-9-Heptadecenoic acid, GC-MS can effectively separate it from other fatty acid isomers. For instance, studies on ruminant fats have successfully used GC to resolve cis-9-heptadecenoic acid from its cis-10 and cis-8 isomers. researchgate.net The chemical ionization tandem mass spectrometry of the methyl ester of cis-9-heptadecenoic acid provides characteristic fragmentation patterns that confirm its structure. researchgate.net

Two-dimensional gas chromatography (GC×GC-MS) offers enhanced separation power compared to conventional GC-MS, which is particularly beneficial for analyzing complex lipid samples like those found in human cerumen (earwax). nih.govresearchgate.net In GC×GC-MS, compounds are subjected to two different columns with distinct separation mechanisms, resulting in a two-dimensional chromatogram with significantly higher peak capacity. labrulez.comresearchgate.net This technique has been successfully applied to characterize the lipid components of earwax, where cis-10-heptadecenoic acid (an isomer of cis-9-heptadecenoic acid) was identified among a multitude of other lipids. nih.govresearchgate.netscite.ai The use of a nonpolar primary column and a midpolar secondary column in GC×GC-MS allows for the effective separation of a wide range of compounds, from nonpolar hydrocarbons to more polar fatty acids. acs.org

Analytical TechniqueSample PreparationKey Findings for Heptadecenoic AcidReference
GC-MS Transesterification to FAMEsResolved cis-9 from cis-10 and cis-8 isomers in ruminant fat. researchgate.net
GC×GC-MS Extraction, no saponificationIdentified cis-10-heptadecenoic acid in complex human earwax samples. nih.govresearchgate.net

Direct Analysis in Real-Time High-Resolution Mass Spectrometry (DART-HRMS)

Direct Analysis in Real-Time High-Resolution Mass Spectrometry (DART-HRMS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. jeol.comnih.gov This high-throughput method involves exposing the sample to a stream of heated, excited gas (typically helium or nitrogen), which desorbs and ionizes the analytes that are then introduced into a high-resolution mass spectrometer. jeol.com DART-HRMS has been utilized in various fields, including food science and forensics, for rapid screening and identification of compounds. researchgate.netnih.gov

In the context of fatty acid analysis, DART-HRMS has been shown to differentiate between sample classes based on their fatty acid profiles. For example, a study was able to distinguish between two classes of samples using the relative abundance of three fatty acids, including cis-10-heptadecenoic acid. researchgate.net While this specific study focused on the cis-10 isomer, the principle demonstrates the potential of DART-HRMS for the rapid screening and differentiation of samples based on their cis-9-Heptadecenoic acid content. The technique's ability to provide accurate mass measurements with high resolution is crucial for the confident identification of target analytes in complex mixtures. nih.govnih.gov

Ozone-Enabled Fatty Acid Discovery (OzFAD) for Double Bond Isomer Identification

Precisely locating the double bond in unsaturated fatty acid isomers is a significant analytical challenge. nih.govresearchgate.net Ozone-Enabled Fatty Acid Discovery (OzFAD) is an innovative workflow that couples liquid chromatography and mass spectrometry with gas-phase ozonolysis of double bonds. nih.govdntb.gov.uabiorxiv.org This technique allows for the de novo identification of unsaturated fatty acids and their double bond isomers in complex biological samples. biorxiv.orgbiorxiv.org

The OzFAD process involves the reaction of ozone with the carbon-carbon double bonds of fatty acids, leading to characteristic fragmentation patterns that pinpoint the double bond's location. biorxiv.org This method has been successfully used to identify a wide range of fatty acid isomers in human plasma, cancer cell lines, and vernix caseosa. nih.govresearchgate.net For instance, the configuration of 6Z-heptadecenoic acid (an isomer of cis-9-heptadecenoic acid) was confirmed by comparing its elution characteristics with other heptadecenoic acids. biorxiv.orgbiorxiv.org The ability of OzFAD to provide structural assignment over a large dynamic range, even with incomplete chromatographic separation, makes it a powerful tool for discovering novel fatty acid isomers and understanding their roles in lipid metabolism. nih.govdntb.gov.uabiorxiv.org

LC-MS Based Quantitative Lipidomics for cis-9-Heptadecenoic Acid

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used platform for quantitative lipidomics. mdpi.comnih.gov It offers the advantage of analyzing free fatty acids directly without the need for derivatization, which is often required for GC-MS. mdpi.com Various LC-MS methods have been developed for the comprehensive analysis of fatty acids in biological samples like human plasma. mdpi.com

For quantitative analysis, a stable isotope dilution method is often employed, where known amounts of deuterated internal standards are added to the samples. nih.govlipidmaps.org This approach increases the precision and accuracy of the measurements by compensating for any sample loss during preparation and analysis. nih.govlipidmaps.org High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are commonly used to achieve accurate mass measurements and distinguish between isobaric interferences. mdpi.comupce.cz Reversed-phase liquid chromatography (RPLC) is frequently used for the separation of fatty acids based on their hydrophobicity, which is determined by their carbon chain length and the number of double bonds. nih.gov LC-MS-based methods have been successfully applied to quantify a wide range of free fatty acids, and with the development of rapid analytical methods, it is possible to analyze a large number of fatty acids in a short amount of time. mdpi.com

LC-MS Method ComponentFunction in cis-9-Heptadecenoic Acid Analysis
Liquid Chromatography (LC) Separates cis-9-Heptadecenoic acid from other lipids and isomers. nih.gov
Mass Spectrometry (MS) Detects and quantifies cis-9-Heptadecenoic acid based on its mass-to-charge ratio. mdpi.com
High-Resolution MS Provides accurate mass measurements for confident identification. upce.cz
Stable Isotope Dilution Ensures accurate quantification by using a deuterated internal standard. nih.govlipidmaps.org

Data Analysis and Bioinformatic Tools in Metabolomics and Lipidomics

The large and complex datasets generated by modern analytical platforms necessitate the use of advanced data analysis and bioinformatic tools. cabidigitallibrary.orgmdpi.com In metabolomics and lipidomics, these tools are essential for processing raw data, identifying metabolites, performing statistical analysis, and interpreting the biological significance of the findings. nih.gov

The workflow for untargeted metabolomics and lipidomics typically involves several key steps: data acquisition, data processing, statistical analysis, and biological interpretation. nih.gov Data processing includes tasks such as baseline correction, noise reduction, peak detection, and alignment of chromatographic data. upce.cz Following processing, statistical tools, including multivariate and pattern-recognition analyses, are applied to identify significant variations in metabolite and lipid profiles between different sample groups (e.g., healthy vs. diseased).

Several software packages and databases are available to aid in the analysis of lipidomics data. cabidigitallibrary.org For example, software like Progenesis QI and TransOmics can be used for the differential analysis of lipids and metabolites. Databases such as LIPID MAPS provide a comprehensive resource for lipid structures and their annotations. cabidigitallibrary.org These bioinformatic tools are crucial for translating the vast amounts of analytical data into meaningful biological insights about the role of compounds like cis-9-Heptadecenoic acid in various physiological and pathological processes.

Future Research Directions and Biotechnological Potential of Cis 9 Heptadecenoic Acid

Exploration of Novel Biological Sources and Metabolic Pathways

Future research will likely focus on discovering and characterizing new biological sources of cis-9-heptadecenoic acid beyond the currently studied microorganisms. While it has been reported in organisms like Streptomyces and Pinus koraiensis, the primary production platforms are yeasts and bacteria. nih.gov The oleaginous yeast Yarrowia lipolytica and bacteria from the Rhodococcus genus are the most prominent candidates, known for their ability to accumulate high levels of lipids, including OCFAs. mdpi.comnih.govresearchgate.net The biocontrol agent Pseudozyma flocculosa is also a known producer of this antifungal fatty acid. nih.gov

A critical area of investigation is the elucidation and engineering of metabolic pathways for OCFA synthesis. The biosynthesis of OCFAs diverges from the more common even-chain fatty acid pathway at the initial step. Instead of using acetyl-CoA as a primer, it utilizes propionyl-CoA. nih.govwikipedia.org The condensation of propionyl-CoA with malonyl-CoA initiates the synthesis of a five-carbon chain, which is then elongated to produce C15, C17, and C19 fatty acids. frontiersin.orgd-nb.info

The natural scarcity of intracellular propionyl-CoA is the main limiting factor for OCFA production in most organisms. nih.gov Consequently, a major research thrust is the exploration and implementation of diverse metabolic pathways to enhance the propionyl-CoA pool without relying on expensive external propionate (B1217596) supplementation. frontiersin.org Potential and demonstrated pathways for endogenous propionyl-CoA synthesis include:

The citramalate/2-ketobutyrate pathway

The aspartate/2-ketobutyrate pathway nih.gov

The methylmalonyl-CoA pathway asm.org

The 3-hydroxypropionate (B73278) pathway

Degradation pathways of amino acids like isoleucine or valine frontiersin.org

In oleaginous rhodococci, the methylmalonyl-CoA pathway, which converts succinyl-CoA from the TCA cycle into propionyl-CoA, is a key source for the synthesis of odd-numbered fatty acids. nih.govasm.org Further investigation into the regulation of these pathways in various microbial chassis will be essential for developing robust, industrial-scale production processes.

Advanced Strain Engineering for High-Value Biotechnological Production

The oleaginous yeast Yarrowia lipolytica has become the workhorse for producing OCFAs due to its well-characterized genome, sophisticated genetic tools, and high lipid accumulation capacity. mdpi.comnih.gov Future research will undoubtedly build upon existing advanced strain engineering strategies to further boost the titer, yield, and productivity of cis-9-heptadecenoic acid.

Key engineering strategies that will continue to be refined include:

Pushing Precursor Supply: Overexpression of the native acetyl-CoA carboxylase (ACC1) has been shown to increase the pool of malonyl-CoA, a crucial building block for fatty acid elongation. nih.gov

Optimizing Precursor Balance: Since both even- and odd-chain fatty acid synthesis compete for malonyl-CoA, balancing the pools of acetyl-CoA and propionyl-CoA is critical. nih.gov This has been achieved by optimizing the co-feeding of acetate (B1210297) and propionate and by engineering pathways for endogenous propionyl-CoA production. nih.govmdpi.com Overexpressing enzymes like propionyl-CoA transferase (PCT) from other organisms, such as Ralstonia eutropha, has successfully increased the propionyl-CoA supply. nih.gov

Blocking Competing Pathways: Deleting genes involved in the degradation of fatty acids via β-oxidation, such as peroxisomal biogenesis factor (PEX10) or multifunctional enzyme (MFE2), can significantly increase lipid titers. nih.gov Similarly, deleting the PHD1 gene in Y. lipolytica was found to improve OCFA production. d-nb.info

Enhancing Desaturation: To specifically increase the proportion of cis-9-heptadecenoic acid (C17:1), overexpression of Δ9-stearoyl-CoA desaturase (SCD or OLE1), the enzyme that introduces the double bond at the 9th position, is a promising strategy. nih.govresearchgate.netmdpi.com

The combination of these strategies has led to significant improvements in OCFA production. Engineered Y. lipolytica strains have achieved OCFA concentrations of up to 1.87 g/L, constituting over 60% of the total fatty acids. nih.govnih.gov

Table 1: Examples of Strain Engineering in Yarrowia lipolytica for Odd-Chain Fatty Acid (OCFA) Production
Strain/StrategyKey Genetic ModificationsKey Findings/Production MetricsReference
Modular Pathway EngineeringOverexpression of aspartate/α-ketobutyrate pathway (7 genes) for de novo propionyl-CoA synthesis.Increased OCFA percentage from 0.84% to 3.86%. In a high lipid strain, OCFA production reached 0.36 g/L from glucose. frontiersin.org
phd1 DeletionDeletion of the PHD1 gene.Improved OCFA production, reaching a ratio of 46.82% of total lipids. d-nb.info
Precursor Pool EngineeringExpression of propionyl-CoA transferase (PCT) and β-ketothiolase (BktB) from Ralstonia eutropha.Final engineered strain produced 1.87 g/L of OCFAs, which accounted for 62% of total lipids. nih.gov
Desaturase OverexpressionOverexpression of Δ9 fatty acid desaturase (YlOLE1) and diacylglycerol O-acyltransferase 2 (YlDGA2).Achieved a cis-9-heptadecenoic acid (C17:1) content of 45.56% by optimizing precursor concentrations. researchgate.netmdpi.com
Process OptimizationOptimization of sucrose, glycerol (B35011), sodium acetate, and sodium propionate concentrations.In a 5L bioreactor, produced 0.82 g/L of C17:1. mdpi.com

Deeper Elucidation of Molecular Mechanisms in Biological Systems

While cis-9-heptadecenoic acid is noted for its anti-inflammatory and antifungal activities, the underlying molecular mechanisms are not fully understood and represent a significant area for future research. nih.govmdpi.com

In the context of its antifungal properties, research on its effects against various fungi has led to a proposed mechanism of action. nih.gov Studies suggest that the sensitivity of a fungus to cis-9-heptadecenoic acid is primarily related to its intrinsic sterol content. nih.govresearchgate.net The proposed molecular events are:

Partitioning of the fatty acid into the fungal membrane.

An increase in membrane fluidity and disorder. The extent of this disruption depends on the membrane's sterol content, which acts as a fluidity buffer.

The increased disorder leads to conformational changes in essential membrane proteins and increased membrane permeability, ultimately causing cytoplasmic disintegration and cell death. nih.govresearchgate.net

Further research is needed to identify the specific membrane proteins and transport systems affected by this disruption.

The anti-inflammatory effects, which are often cited as a high-value application, require deeper investigation. frontiersin.orgnih.gov Future studies should aim to identify the specific cellular receptors, signaling pathways, and downstream gene expression changes modulated by cis-9-heptadecenoic acid. Understanding whether it interacts with key inflammatory regulators like G-protein coupled receptors, nuclear receptors (e.g., PPARs), or enzymes involved in the production of inflammatory mediators (e.g., cyclooxygenases, lipoxygenases) will be crucial for validating its therapeutic potential.

Comparative Lipidomics for Functional Discovery of Odd-Chain Fatty Acids

Comparative lipidomics is a powerful tool that will be instrumental in uncovering the broader biological functions of cis-9-heptadecenoic acid and other OCFAs. By comparing the detailed lipid profiles of different organisms, tissues, or disease states, researchers can identify correlations between the abundance of specific OCFA-containing lipid species and certain physiological or pathological conditions. nih.govbohrium.com

Recent studies have already demonstrated the potential of this approach. For example, lipidomics analyses of human plasma have shown that OCFAs are not just present as free fatty acids but are integrated into various complex lipid classes, including triacylglycerols (TAGs), cholesteryl esters (CE), and various phospholipids (B1166683) like phosphatidylcholines. nih.govresearchgate.net The distribution is not uniform; for instance, monoacylglycerols can have a high relative concentration of OCFAs. nih.gov

Prospective studies have linked OCFA-containing lipids to the risk of type 2 diabetes in a manner that is specific to both the lipid class and sex. nih.gov Furthermore, comparative lipidomics of human, bovine, and caprine milk revealed that TAGs with odd-chain fatty acids were more prevalent in bovine and caprine milk, highlighting differences that could be relevant for infant nutrition. bohrium.com In cancer research, a targeted lipidomics method revealed remodeling of odd-chain fatty acyl-containing TAGs in colon cancer tissue, suggesting their involvement in cancer metabolism. nih.gov

Future research using advanced, high-throughput lipidomics will allow for a more comprehensive mapping of where cis-9-heptadecenoic acid is distributed within cells and tissues and how its incorporation into different lipid backbones (e.g., TAGs, phosphatidylinositols, ceramides) influences their function in cell signaling, membrane structure, and metabolic regulation. This will be key to discovering new functional roles for this and other odd-chain fatty acids.

Q & A

Q. What are the primary natural sources and biological roles of cis-9-Heptadecenoic acid?

cis-9-Heptadecenoic acid is a monounsaturated fatty acid predominantly found in bovine adipose tissue and dairy products . Its biological roles include acting as an antifungal agent produced by the yeast Pseudozyma flocculosa, where it disrupts fungal membrane integrity by intercalating between lipid bilayers, increasing permeability and inducing cytoplasmic disintegration . Quantification in natural matrices (e.g., olive oil) often employs gas chromatography-mass spectrometry (GC-MS) with fatty acid methyl ester (FAME) derivatization .

Q. What standard protocols exist for quantifying cis-9-Heptadecenoic acid in biological samples?

Researchers should follow GC-MS protocols optimized for unsaturated fatty acids:

  • Sample preparation : Lipid extraction using Folch or Bligh-Dyer methods, followed by methylation with boron trifluoride-methanol.
  • Chromatographic conditions : Polar capillary columns (e.g., DB-WAX) with temperature gradients (e.g., 150°C to 250°C at 3°C/min) to resolve cis-9 isomers .
  • Validation : Include internal standards (e.g., heptadecanoic acid-d₃) to correct for recovery rates and matrix effects .

Q. How does cis-9-Heptadecenoic acid exert its antifungal effects at the molecular level?

The compound targets fungal membranes by intercalating between phospholipids , disrupting membrane fluidity and homeostasis. Its efficacy depends on fungal sterol content: low-sterol membranes (e.g., Candida albicans) exhibit increased susceptibility due to reduced buffering capacity against fluidity changes . Mechanistic studies should pair membrane permeability assays (e.g., propidium iodide uptake) with fluorescence anisotropy to measure lipid order changes .

Advanced Research Questions

Q. How can researchers design experiments to investigate the sterol-dependent antifungal mechanisms of cis-9-Heptadecenoic acid?

  • Experimental design : Use isogenic fungal strains with varying ergosterol biosynthesis (e.g., ERG6 knockout mutants vs. wild-type Saccharomyces cerevisiae) .
  • Assays :
  • Membrane integrity : Measure cytoplasmic leakage via lactate dehydrogenase (LDH) release.
  • Sterol quantification : Extract fungal sterols using alcoholic KOH hydrolysis and analyze via HPLC-UV .
    • Controls : Include sterol synthesis inhibitors (e.g., terbinafine) to validate sterol-dependent effects .

Q. What statistical approaches are recommended for analyzing dose-response relationships in cis-9-Heptadecenoic acid toxicity studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC₅₀ values and Hill slopes .
  • Meta-analysis : For cross-study comparisons, use random-effects models to account for heterogeneity in experimental conditions (e.g., fungal species, growth media) .
  • Confounding variables : Apply multivariate regression to adjust for factors like temperature or pH, which influence fatty acid solubility and activity .

Q. How should conflicting data on the membrane fluidity effects of cis-9-Heptadecenoic acid be reconciled in systematic reviews?

  • Data harmonization : Standardize reporting of experimental variables (e.g., fungal strain, growth phase, sterol content) to enable direct comparisons .
  • Quality assessment : Use tools like ROBINS-I to evaluate bias in observational studies (e.g., uncontrolled temperature fluctuations) .
  • Mechanistic reconciliation : Conduct molecular dynamics simulations to model how varying phospholipid composition (e.g., phosphatidylcholine vs. phosphatidylethanolamine) modulates cis-9-Heptadecenoic acid-membrane interactions .

Methodological Resources

  • Antifungal assays : Avis & Bélanger (2001) provide protocols for in vitro antifungal testing using microdilution broth methods .
  • Systematic reviews : Follow COSMOS-E guidelines for integrating observational studies, including sensitivity analyses to address heterogeneity .
  • Data presentation : Use Tukey’s HSD tests for post-hoc comparisons in fatty acid composition studies, as demonstrated in olive oil analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.